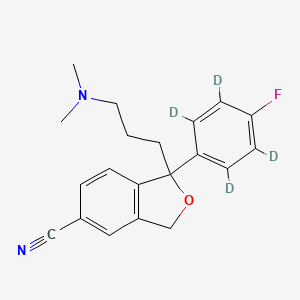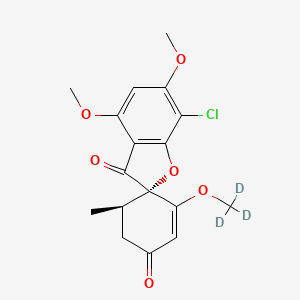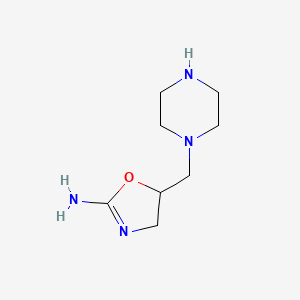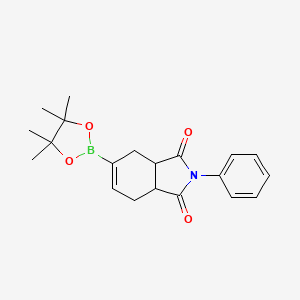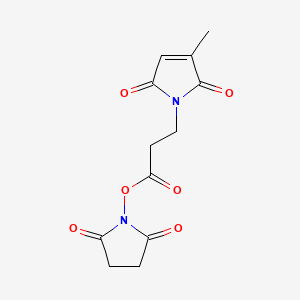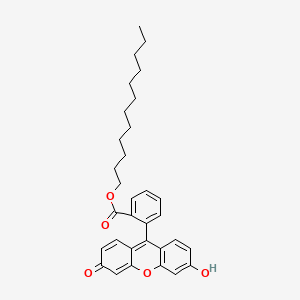
Fluorescein dodecyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluorescein dodecyl ester is a derivative of fluorescein, a well-known fluorescent dye. This compound is characterized by the esterification of fluorescein with dodecyl alcohol, resulting in a molecule that combines the fluorescent properties of fluorescein with the hydrophobic characteristics of a long alkyl chain. This unique combination makes this compound particularly useful in various scientific and industrial applications, especially in fields requiring fluorescence-based detection and imaging.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fluorescein dodecyl ester typically involves the esterification of fluorescein with dodecyl alcohol. This reaction is often catalyzed by acidic or basic conditions. A common method involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, ensures consistent product quality. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Fluorescein dodecyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions, yielding fluorescein and dodecyl alcohol.
Oxidation and Reduction: The aromatic structure of fluorescein can participate in redox reactions, although the ester group remains relatively inert under these conditions.
Substitution: The ester group can be substituted by nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Oxidation: Oxidizing agents like potassium permanganate.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like DMAP.
Major Products:
Hydrolysis: Fluorescein and dodecyl alcohol.
Oxidation: Oxidized derivatives of fluorescein.
Substitution: Substituted fluorescein derivatives.
Scientific Research Applications
Fluorescein dodecyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in various analytical techniques, including chromatography and spectroscopy.
Biology: Employed in cell imaging and tracking due to its fluorescent properties, allowing researchers to visualize cellular processes in real-time.
Medicine: Utilized in diagnostic imaging, particularly in ophthalmology for angiography and in cancer research for tumor imaging.
Industry: Applied in the development of fluorescent sensors and markers for quality control and environmental monitoring.
Mechanism of Action
The mechanism of action of fluorescein dodecyl ester is primarily based on its fluorescent properties. Upon excitation by light of a specific wavelength, the compound emits fluorescence, which can be detected and measured. This fluorescence is used to track and visualize various biological and chemical processes. The hydrophobic dodecyl chain allows the compound to integrate into lipid membranes, making it useful for studying membrane dynamics and interactions.
Comparison with Similar Compounds
Fluorescein dodecyl ester can be compared with other fluorescein derivatives, such as:
Fluorescein ethyl ester: Similar in structure but with a shorter alkyl chain, resulting in different solubility and membrane integration properties.
Fluorescein isothiocyanate: Contains an isothiocyanate group, making it reactive towards amines and useful for labeling proteins and other biomolecules.
Fluorescein diacetate: A non-fluorescent compound that becomes fluorescent upon hydrolysis, commonly used in cell viability assays.
Uniqueness: The unique combination of fluorescence and hydrophobicity in this compound makes it particularly suitable for applications involving lipid membranes and hydrophobic environments, distinguishing it from other fluorescein derivatives.
Properties
IUPAC Name |
dodecyl 2-(3-hydroxy-6-oxoxanthen-9-yl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36O5/c1-2-3-4-5-6-7-8-9-10-13-20-36-32(35)26-15-12-11-14-25(26)31-27-18-16-23(33)21-29(27)37-30-22-24(34)17-19-28(30)31/h11-12,14-19,21-22,33H,2-10,13,20H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAMOSIAHLQGAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C1=CC=CC=C1C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid](/img/structure/B585822.png)
![2S-[(1-Carboxyethyl)amino]-benzenebutanoic Acid Methyl Benzyl Ester Maleate](/img/structure/B585823.png)
![(2S,3S,4S,5R,6R)-6-[[1-carboxy-2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]ethyl]sulfanylcarbonylamino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B585828.png)

